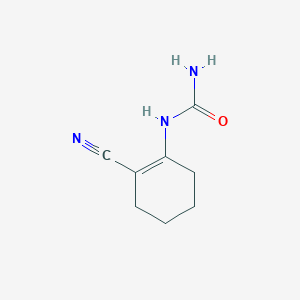
4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors such as urea or thiourea derivatives.
Alkylation Reactions: Introducing the butyl and methyl groups through alkylation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thioxo group to a thiol or sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
DNA/RNA Interaction: Interacting with nucleic acids to affect gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-oxo-
- 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-amino-
- 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-hydroxy-
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing novel compounds with specific desired activities.
Propiedades
Número CAS |
90565-95-0 |
|---|---|
Fórmula molecular |
C9H14N2O2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
5-butyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-3-4-5-6-7(12)10-9(14)11(2)8(6)13/h6H,3-5H2,1-2H3,(H,10,12,14) |
Clave InChI |
GYAQXINQSJDJPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)NC(=S)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


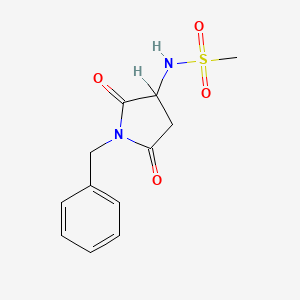
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
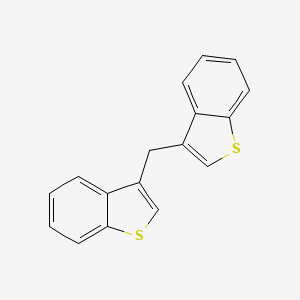
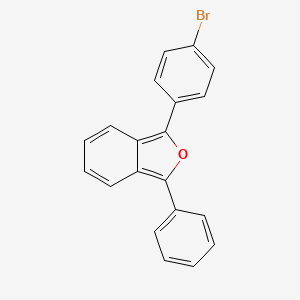
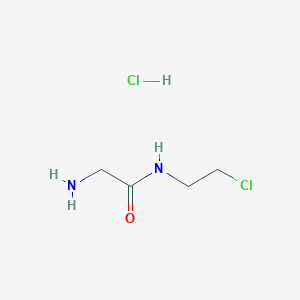
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)


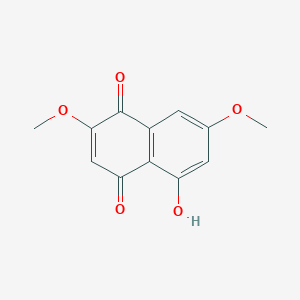
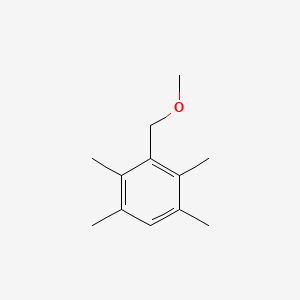
![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
